N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2097938-60-6. It has a molecular weight of 514.34 . The IUPAC name of the compound is N- (4-hydroxy-5-iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-2-yl)pivalamide .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H19IN4O4S/c1-10-5-7-11 (8-6-10)28 (26,27)23-9-12 (19)13-14 (23)20-17 (21-15 (13)24)22-16 (25)18 (2,3)4/h5-9H,1-4H3, (H2,20,21,22,24,25) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .Applications De Recherche Scientifique
Hydrolysis Methodologies and Compound Synthesis
- Bavetsias, Henderson, and McDonald (2004) developed a methodology for the hydrolysis of pivalamide (trimethylacetamide, pivaloylamino) groups in pyrimidin-4-ones, such as N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, using Fe(NO3)3 in MeOH at room temperature. This method affords the corresponding amine, demonstrating a crucial step in chemical synthesis and modification of this compound class (Bavetsias, Henderson, & McDonald, 2004).
Antitumor Applications
- Taylor et al. (1992) found that derivatives of pyrrolo[2,3-d]pyrimidine, similar in structure to this compound, can inhibit thymidylate synthase. This suggests potential antitumor applications, particularly due to the compound's action at the thymidylate synthase site rather than in purine synthesis (Taylor et al., 1992).
Antiviral Properties
- Balaraman et al. (2018) synthesized compounds structurally similar to this compound and found them to exhibit significantly higher antiviral activity compared to Pemetrexed, a commercial drug, against Newcastle disease virus. This highlights the potential of such compounds in antiviral research (Balaraman, Nayak, Subbiah, & Elango, 2018).
Enzyme Inhibition and Antitumor Activity
- Gangjee et al. (1999, 2005) synthesized derivatives of pyrrolo[2,3-d]pyrimidine that showed inhibition of thymidylate synthase and dihydrofolate reductase, suggesting potential as antitumor agents. These studies indicate the relevance of this compound in cancer research (Gangjee, Mavandadi, Kisliuk, & Queener, 1999); (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYNNAUBFKGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(NC3=O)NC(=O)C(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.